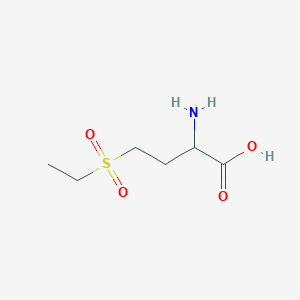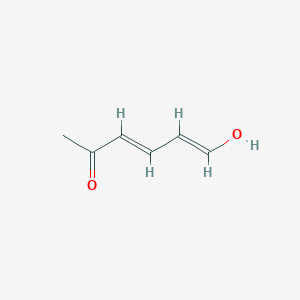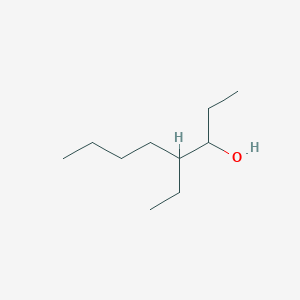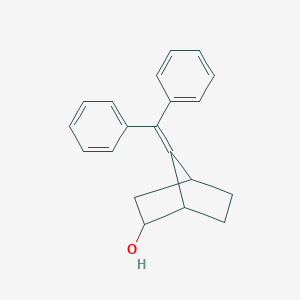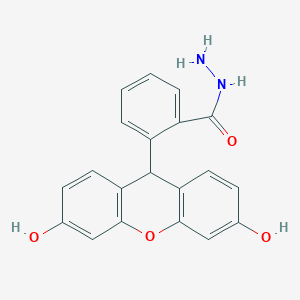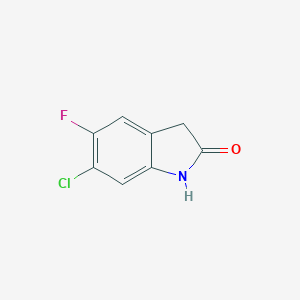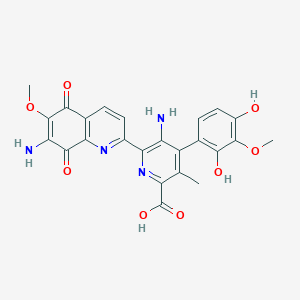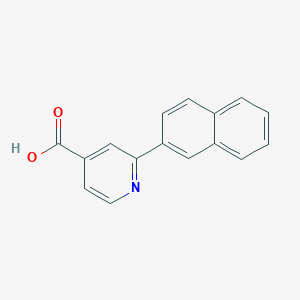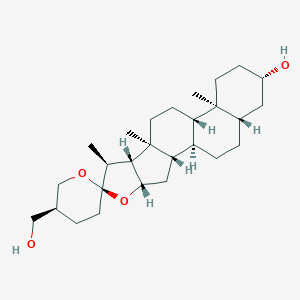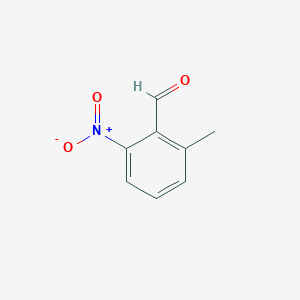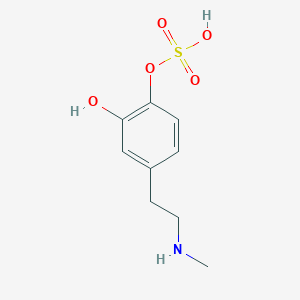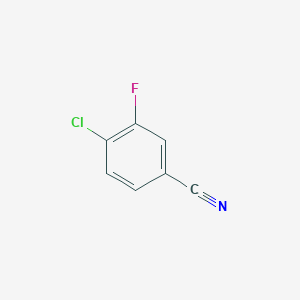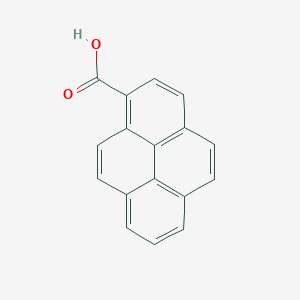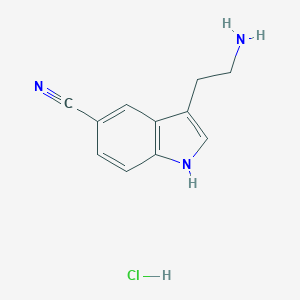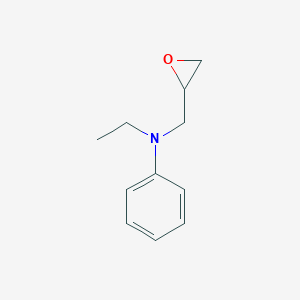
N-(2,3-Epoxypropyl)-N-ethylaniline
Übersicht
Beschreibung
N-(2,3-Epoxypropyl)-N-ethylaniline, commonly known as EPEA, is an organic compound that has been widely studied for its potential applications in various fields. This compound is a type of epoxy functional group that is commonly used in the synthesis of polymers, resins, and other materials. In
Wirkmechanismus
The mechanism of action of EPEA is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules such as proteins and nucleic acids. This covalent bonding can lead to the inhibition of key enzymes and signaling pathways, which can ultimately result in the death of cancer cells or the suppression of inflammation and infection.
Biochemische Und Physiologische Effekte
EPEA has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that EPEA can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in various cell types. In vivo studies have shown that EPEA can reduce tumor growth in animal models, improve wound healing, and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EPEA in lab experiments is its high reactivity and specificity towards certain biomolecules. This makes it an ideal tool for the detection and manipulation of specific targets in complex biological systems. However, one of the main limitations of using EPEA is its potential toxicity and side effects. Careful dose optimization and toxicity testing are required to ensure the safety of using EPEA in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of EPEA. One potential direction is the development of new synthesis methods that can improve the yield and purity of EPEA. Another direction is the exploration of new applications for EPEA in fields such as nanotechnology, biotechnology, and medicine. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of EPEA, which can ultimately lead to the development of safer and more effective drugs and therapies.
Wissenschaftliche Forschungsanwendungen
EPEA has been extensively studied for its potential applications in various fields such as material science, biochemistry, and pharmacology. In material science, EPEA has been used as a cross-linking agent for the synthesis of epoxy resins, coatings, and adhesives. In biochemistry, EPEA has been used as a reactive probe for the detection of nucleic acids, proteins, and other biomolecules. In pharmacology, EPEA has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Eigenschaften
CAS-Nummer |
19614-67-6 |
|---|---|
Produktname |
N-(2,3-Epoxypropyl)-N-ethylaniline |
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
N-ethyl-N-(oxiran-2-ylmethyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-2-12(8-11-9-13-11)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI-Schlüssel |
VRCFZKKIBKCDQH-UHFFFAOYSA-N |
SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
Kanonische SMILES |
CCN(CC1CO1)C2=CC=CC=C2 |
Andere CAS-Nummern |
19614-67-6 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

